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molecular formula C8H6BrF3O B576189 (3-Bromo-5-(trifluoromethyl)phenyl)methanol CAS No. 172023-97-1

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Cat. No. B576189
M. Wt: 255.034
InChI Key: MPYFWGBMAYFJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737295B2

Procedure details

[3-amino-5-(trifluoromethyl)phenyl]methanol (900 mg, 4.71 mmol) (Step A, Example 24) was suspended in CHBr3 (9 mL), and t-butyl nitrite (600 μL, 5.04 mmol) was added dropwise by syringe. The reaction was heated slowly to 80° C. and was maintained at this temperature for 10 minutes. The reaction was then cooled to room temperature, diluted with hexanes (50 mL), loaded on a silica gel column, and purified with 100% hexanes to 20% EtOAc/hexanes (2 columns) to afford [3-bromo-5-(trifluoromethyl) phenyl]methanol. Rf=0.31 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.71 (s, 1H), 7.68 (s, 1H), 7.56 (s, 1H), 4.76 (d, J=5.5 Hz, 2H), 1.86 (t, J=5.7 Hz, 1H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.N(OC(C)(C)C)=O.C(Br)(Br)[Br:22]>>[Br:22][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)CO
Step Two
Name
Quantity
600 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
C(Br)(Br)Br
Step Four
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified with 100% hexanes to 20% EtOAc/hexanes (2 columns)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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